9beta-Aspartic acid ceruletide
Description
Historical Context and Discovery of Ceruletide
Ceruletide, also known as caerulein, is a decapeptide (a peptide composed of ten amino acids) that was first isolated and characterized in the mid-1960s. researchgate.net Its discovery was the result of pioneering work by an international team of Australian and Italian scientists, notably Professor Vittorio Erspamer, who investigated the bioactive compounds present in the skin of the Australian green tree frog, Ranoidea caerulea (formerly Hyla caerulea). researchgate.netmedchemexpress.com Initially, researchers observed that extracts from the frog's skin had potent effects on smooth muscle and blood pressure. researchgate.net Subsequent work led to the isolation of the active principle, which was named caerulein, and the elucidation of its amino acid sequence: pGlu-Gln-Asp-Tyr(SO₃H)-Thr-Gly-Trp-Met-Asp-Phe-NH₂. researchgate.netmedchemexpress.comwikipedia.org This discovery was significant as it unveiled a potent peptide with remarkable biological activity, originating from an amphibian but showing striking similarity to peptides found in mammals. researchgate.net
Relationship of Ceruletide to Cholecystokinin (B1591339) (CCK) and Related Peptides
The scientific interest in ceruletide was greatly amplified by its close structural and functional resemblance to the mammalian gastrointestinal hormone cholecystokinin (CCK). researchgate.netmedchemexpress.com Ceruletide is considered a powerful CCK receptor agonist, meaning it binds to and activates the same receptors as CCK, often with greater potency. researchgate.netmedchemexpress.com The similarity is rooted in their amino acid sequences; both ceruletide and CCK share an identical C-terminal pentapeptide sequence (Gly-Trp-Met-Asp-Phe-NH₂), which is crucial for their biological activity. researchgate.net
CCK is a key peptide hormone in the gastrointestinal system responsible for stimulating the digestion of fat and protein by promoting pancreatic enzyme secretion and gallbladder contraction. acs.org Due to its analogous function, ceruletide produces similar physiological effects, including the stimulation of gastric, biliary, and pancreatic secretions. wikipedia.org This relationship makes ceruletide a valuable tool in research and diagnostics for studying the function of the pancreas and gallbladder. researchgate.net
Table 1: Comparison of Ceruletide and Cholecystokinin (CCK-8)
| Feature | Ceruletide | Cholecystokinin Octapeptide (CCK-8) |
|---|---|---|
| Origin | Skin of the Australian green tree frog (Ranoidea caerulea) | Duodenum (first segment of the small intestine) in mammals |
| Length | Decapeptide (10 amino acids) | Octapeptide (8 amino acids) |
| Amino Acid Sequence | pGlu-Gln-Asp-Tyr(SO₃H)-Thr-Gly-Trp-Met-Asp-Phe-NH₂ | Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂ |
| Key Functional Region | Shares the C-terminal sequence Gly-Trp-Met-Asp-Phe-NH₂ with CCK | The C-terminal region is essential for its biological activity |
| Primary Function | Potent CCK receptor agonist; stimulates digestive secretions | Hormone that regulates pancreatic enzyme secretion and gallbladder contraction |
Conceptual Framework for Investigating Peptide Analogues
The study of naturally occurring peptides often leads to the design and synthesis of modified analogues for various scientific purposes. This conceptual framework is driven by several key objectives:
Enhancing Stability: Natural peptides are often rapidly degraded by proteases (enzymes that break down proteins and peptides) in the body. glpbio.com Introducing modifications, such as substituting standard L-amino acids with D-amino acids or incorporating non-standard amino acids like β-amino acids, can significantly increase a peptide's resistance to enzymatic degradation. acs.orggoogle.com
Improving Potency and Selectivity: Minor changes to a peptide's structure can dramatically alter its binding affinity and selectivity for its target receptor. nih.gov By creating a series of analogues, researchers can map the structure-activity relationship (SAR), identifying which parts of the peptide are critical for its function and potentially developing versions with enhanced or more specific effects. nih.gov
Modulating Conformation: The three-dimensional shape (conformation) of a peptide is critical to its biological activity. Modifications to the peptide backbone or side chains can constrain the molecule into a specific, more active conformation. drugbank.com
Probing Biological Mechanisms: Analogue studies are fundamental to understanding how a peptide interacts with its receptor. By systematically altering the peptide's sequence and observing the resulting changes in activity, scientists can deduce the roles of individual amino acids in binding and signal transduction. researchgate.net
Strategies such as backbone modification, where the standard alpha-amino acid structure is altered, are a key part of this framework. glpbio.com The creation of 9-beta-Aspartic acid ceruletide falls directly within this paradigm, representing a targeted modification to probe the structural and functional importance of the ninth amino acid residue.
Academic Rationale for Studying Aspartic Acid Modifications in Peptide Chemistry
The modification of aspartic acid (Asp) residues is a specific and highly relevant area of peptide research. Aspartic acid is unique because it is susceptible to a non-enzymatic chemical rearrangement under physiological conditions, where the standard α-peptide bond can convert into a β-peptide bond via a cyclic succinimidyl intermediate. wikipedia.orgnih.gov This process results in the formation of an isoaspartate (β-aspartate) residue.
The key rationales for studying this modification include:
Understanding Protein Damage and Aging: The spontaneous formation of isoaspartate is considered a form of protein damage that can accumulate over time, potentially leading to a loss of biological function and contributing to aging-related disorders. wikipedia.orgnih.gov Studies have linked the presence of D-beta-aspartic acid-containing peptides to skin aging induced by UV radiation. nih.gov
Investigating Structural and Functional Consequences: The insertion of a β-aspartic acid residue, whether through natural degradation or deliberate synthesis, elongates the peptide backbone at that position. wikipedia.org This can cause significant changes in the peptide's three-dimensional structure, altering its ability to bind to its receptor and thereby changing its function. wikipedia.org
Properties
CAS No. |
81456-41-9 |
|---|---|
Molecular Formula |
C58H73N13O21S2 |
Molecular Weight |
1352.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C58H73N13O21S2/c1-29(72)49(71-56(85)40(23-31-12-14-33(15-13-31)92-94(89,90)91)68-55(84)42(26-48(77)78)69-52(81)37(16-18-44(59)73)66-51(80)36-17-19-45(74)63-36)57(86)62-28-47(76)65-41(24-32-27-61-35-11-7-6-10-34(32)35)54(83)67-38(20-21-93-2)53(82)70-43(58(87)88)25-46(75)64-39(50(60)79)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72H,16-26,28H2,1-2H3,(H2,59,73)(H2,60,79)(H,62,86)(H,63,74)(H,64,75)(H,65,76)(H,66,80)(H,67,83)(H,68,84)(H,69,81)(H,70,82)(H,71,85)(H,77,78)(H,87,88)(H,89,90,91)/t29?,36-,37-,38-,39-,40-,41-,42-,43-,49-/m0/s1 |
InChI Key |
KYTQUEHTLBOPRB-CJTMXSBFSA-N |
Isomeric SMILES |
CC([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)NC(CC3=CC=CC=C3)C(=O)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O |
Origin of Product |
United States |
Peptide Architecture and Specific Chemical Modifications of Aspartic Acid Residues
Primary Amino Acid Sequence of Ceruletide
Ceruletide, also known as caerulein, is a decapeptide originally isolated from the skin of the Australian green tree frog, Ranoidea caerulea. nih.govwikipedia.org Its structure is similar to that of cholecystokinin (B1591339), a hormone involved in stimulating digestive secretions. wikipedia.orgnih.gov The primary amino acid sequence of the naturally occurring ceruletide is as follows:
Pglu-Gln-Asp-Tyr(SO₃H)-Thr-Gly-Trp-Met-Asp-Phe-NH₂ nih.govguidetopharmacology.orgguidetopharmacology.org
This sequence reveals the presence of two aspartic acid residues, at positions 3 and 9. The N-terminus is blocked by a pyroglutamic acid (Pglu) residue, and the C-terminus is amidated. The tyrosine residue at position 4 is sulfated, a modification crucial for its biological activity.
| Position | Amino Acid | Abbreviation |
|---|---|---|
| 1 | Pyroglutamic acid | Pglu |
| 2 | Glutamine | Gln |
| 3 | Aspartic acid | Asp |
| 4 | Tyrosine (sulfated) | Tyr(SO₃H) |
| 5 | Threonine | Thr |
| 6 | Glycine (B1666218) | Gly |
| 7 | Tryptophan | Trp |
| 8 | Methionine | Met |
| 9 | Aspartic acid | Asp |
| 10 | Phenylalanine | Phe-NH₂ |
Characterization of Aspartic Acid Residues within Peptide Chains
Aspartic acid is a polar, acidic amino acid characterized by a side chain containing a second carboxyl group. drugbank.com This side chain (β-carboxyl group) is typically deprotonated at physiological pH, conferring a negative charge to the residue. apexbt.com The presence of aspartic acid residues can significantly influence a peptide's solubility, conformation, and interaction with biological targets through electrostatic interactions and hydrogen bonding.
The reactivity of the aspartic acid side chain is also a critical factor in peptide chemistry. The β-carboxyl group can act as an internal nucleophile, leading to spontaneous, non-enzymatic modifications such as the formation of a succinimide (B58015) intermediate. This intermediate can then hydrolyze to form either the original L-aspartic acid, L-isoaspartic acid (where the peptide backbone linkage is through the side-chain carboxyl group), or their D-isomers. byjus.com
Stereochemical Considerations in Peptide Synthesis and Structure
The stereochemistry of amino acids is a fundamental determinant of peptide and protein structure. With the exception of glycine, all proteinogenic amino acids are chiral.
In virtually all naturally occurring peptides and proteins synthesized by ribosomal machinery, the amino acids are in the L-configuration. proquest.com This stereochemical homogeneity is essential for the formation of stable, well-defined secondary structures like alpha-helices and beta-sheets, which are stabilized by specific hydrogen bonding patterns along the peptide backbone. nih.gov The aspartic acid residues found in native ceruletide are L-aspartic acid.
While less common, D-amino acids are found in nature, particularly in bacterial cell walls and in certain peptide toxins and hormones produced by non-ribosomal peptide synthesis. nih.gov The incorporation of a D-amino acid into a peptide chain can have profound effects on its structure and function. It can disrupt regular secondary structures and often increases resistance to proteolytic degradation, as proteases are typically specific for L-amino acid substrates. The spontaneous isomerization of L-aspartic acid to D-aspartic acid is a known post-translational modification in long-lived proteins. byjus.com
Non-Standard Linkages and Conformational Perturbations
The concept of "9beta-Aspartic acid ceruletide" introduces a non-standard amino acid, beta-aspartic acid, into the peptide backbone. This modification falls under the umbrella of peptidomimetics, which are compounds designed to mimic natural peptides but with altered properties.
Beta-amino acids are homologs of the common alpha-amino acids, differing by the presence of an additional carbon atom in their backbone. nih.gov In a beta-amino acid, the amino group is attached to the beta-carbon relative to the carboxyl group.
The incorporation of a beta-amino acid, such as beta-aspartic acid, into a peptide chain results in a "beta-peptide" linkage. This alteration extends the peptide backbone at the point of insertion, which can significantly alter the peptide's conformational preferences. While this can disrupt standard secondary structures, beta-peptides are known to form their own unique and stable helical and sheet-like structures. A key advantage of incorporating beta-amino acids is the enhanced stability against enzymatic degradation, making them attractive for the development of therapeutic peptides. nih.gov
In the context of "9beta-Aspartic acid ceruletide," the replacement of the alpha-L-aspartic acid at position 9 with a beta-aspartic acid would create a localized perturbation in the peptide's backbone, potentially altering its three-dimensional structure and its interaction with cholecystokinin receptors. The precise stereochemistry of the beta-aspartic acid (at both the alpha and beta carbons) would further influence the resulting conformation. nih.gov
Formation and Implications of Succinimide Derivatives (Aspartimides)
A significant chemical modification that can occur at aspartic acid residues in peptides, including ceruletide, is the formation of a succinimide derivative, also known as an aspartimide. This intramolecular cyclization is a common side reaction during solid-phase peptide synthesis, particularly when aspartic acid is followed by amino acids with small side chains such as glycine. nih.goviris-biotech.de The formation of an aspartimide intermediate is a critical step that can lead to two major modifications of the peptide backbone: the formation of β-aspartyl peptides (isoaspartate) and racemization of the aspartic acid residue. researchgate.net
The mechanism involves the nucleophilic attack of the nitrogen atom of the succeeding peptide bond on the side-chain carboxyl group of the aspartic acid residue, leading to the formation of a five-membered succinimide ring. This aspartimide intermediate is susceptible to hydrolysis, which can occur at either of the two carbonyl carbons of the ring. Attack at the α-carbonyl carbon regenerates the original α-aspartyl peptide, while attack at the β-carbonyl carbon results in the formation of a β-aspartyl peptide, containing an isoaspartate residue. This isomerization introduces a kink in the peptide backbone, altering its three-dimensional structure and potentially its biological activity.
The presence of an Asp-Tyr and an Asp-Phe sequence in ceruletide makes it susceptible to aspartimide formation, especially under basic conditions often used during peptide synthesis. The implications of such modifications in ceruletide can be significant:
Alteration of Biological Activity: The change in the peptide backbone structure due to isoaspartate formation can affect the binding affinity of ceruletide to its receptors, potentially leading to a decrease or alteration in its biological activity.
Increased Heterogeneity: The formation of aspartimide and its subsequent hydrolysis products introduces structural heterogeneity into a synthetic peptide preparation, making purification more challenging and potentially leading to batch-to-batch variability.
Potential for Immunogenicity: The presence of isoaspartyl residues can be recognized by the body as foreign, potentially leading to an immune response.
| Modification | Description | Potential Implication for Ceruletide |
| Aspartimide Formation | Intramolecular cyclization of an aspartic acid residue to form a succinimide ring. | Intermediate step leading to isomerization and racemization. |
| Isoaspartate Formation | Formation of a β-peptide bond through hydrolysis of the aspartimide intermediate. | Altered peptide backbone conformation and potentially reduced biological activity. |
| Racemization | Conversion of the L-aspartic acid residue to a D-aspartic acid residue. | Can significantly impact peptide structure and function. |
Site-Specific Modifications in Peptide Design (e.g., sulfation, amidation)
Beyond the primary amino acid sequence, site-specific modifications are crucial for the biological activity of many peptides, including ceruletide. These modifications are often introduced post-translationally in nature or intentionally during chemical synthesis to enhance stability, potency, and selectivity.
Sulfation: A key modification in ceruletide is the sulfation of the tyrosine residue at position 4 (Tyr(SO3H)). This modification is critical for its high-affinity binding to cholecystokinin receptors and its potent biological activity. The negatively charged sulfate (B86663) group mimics the natural sulfation of cholecystokinin, which is essential for its physiological functions. The absence of this sulfate group significantly reduces the peptide's potency.
Amidation: The C-terminus of ceruletide is amidated (Phe-NH2). This is a common modification in bioactive peptides that serves several important functions. frontiersin.org C-terminal amidation neutralizes the negative charge of the C-terminal carboxyl group, which can be important for receptor interaction. nih.gov Furthermore, it increases the peptide's resistance to degradation by exopeptidases, thereby enhancing its stability and prolonging its biological half-life. researchgate.net This increased stability is a desirable property for therapeutic peptides.
Advanced Synthetic Methodologies for Aspartic Acid Containing Peptides
Principles and Techniques of Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Robert Bruce Merrifield, is the cornerstone of modern peptide synthesis. researchgate.net The fundamental principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. peptide.com This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing after each step. peptide.com
The process begins with the attachment of the C-terminal amino acid to the resin. peptide.com The α-amino group of this amino acid is temporarily protected, typically with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. peptide.comiris-biotech.de The synthesis cycle consists of two main steps:
Deprotection: The N-α-Fmoc protecting group is removed using a base, commonly a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). peptide.comiris-biotech.de
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly deprotected amino group of the resin-bound peptide. peptide.com
This cycle is repeated until the desired peptide sequence is assembled. Reactive amino acid side chains are protected with permanent protecting groups, which are stable throughout the synthesis and are removed only during the final cleavage step. iris-biotech.de The most common orthogonal protection scheme in SPPS is the Fmoc/tBu strategy. peptide.comiris-biotech.de The Fmoc group protects the alpha-amino group and is removed with a base, while side-chain protecting groups, such as the tert-butyl (tBu) group for the aspartic acid side chain, are removed with a strong acid like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. iris-biotech.de
Microwave energy can be utilized to accelerate both the deprotection and coupling reactions, significantly reducing synthesis time. nih.govresearchgate.net However, careful control of parameters like temperature is crucial to minimize side reactions. nih.govresearchgate.net
Mitigating Side Reactions in Aspartyl Peptide Synthesis
The presence of the aspartic acid residue is a frequent source of complications in SPPS, primarily due to aspartimide formation and racemization.
Aspartimide formation is one of the most significant side reactions in the Fmoc/tBu SPPS of peptides containing aspartic acid. iris-biotech.denih.gov It occurs when the nitrogen atom of the peptide backbone attacks the side-chain β-carboxyl group, forming a five-membered succinimide (B58015) ring intermediate. iris-biotech.deiris-biotech.de This reaction is catalyzed by both acids and bases, making it a problem during both the piperidine-mediated Fmoc deprotection and the final acid-mediated cleavage. iris-biotech.de
The formation of the aspartimide intermediate can lead to several undesired byproducts. The succinimide ring is susceptible to nucleophilic attack, which can result in a mixture of α- and β-peptides, as well as racemized products. researchgate.netiris-biotech.de The sequence of the peptide heavily influences the propensity for this side reaction, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic. iris-biotech.deiris-biotech.de
Several strategies have been developed to minimize aspartimide formation:
Use of Bulky Side-Chain Protecting Groups: Increasing the steric hindrance around the β-carboxyl group can physically block the backbone nitrogen's attack. iris-biotech.de Protecting groups with greater steric bulk than the standard tert-butyl (OtBu) group have proven effective. iris-biotech.deresearchgate.net Analogues where methyl groups are replaced with longer alkyl chains can better shield the carboxyl group and reduce side product formation. iris-biotech.de
Modification of Deprotection Conditions: Adding an acid to the piperidine deprotection solution can effectively suppress aspartimide formation. acs.orgnih.gov Studies have shown that adding small amounts of organic acids is a cost-effective strategy. acs.org Alternatively, adding 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can also reduce the formation of the succinimide intermediate. nih.govresearchgate.netpeptide.com Using a different base, such as piperazine (B1678402) instead of piperidine, has also been shown to be beneficial. nih.gov
Backbone Protection: Incorporating a protecting group on the amide nitrogen of the amino acid following the aspartic acid residue can prevent the cyclization reaction. peptide.com Groups like 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) can be used for this purpose and are removed during the final TFA cleavage. peptide.com Using dipeptide building blocks, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, is a highly effective method for sequences prone to this side reaction. iris-biotech.de
| Strategy | Principle | Example/Condition | Reference |
|---|---|---|---|
| Bulky Side-Chain Protection | Steric hindrance prevents intramolecular cyclization. | Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester) | researchgate.net |
| Modified Deprotection | Reduces the basicity of the Fmoc cleavage agent or provides a proton source. | Addition of organic acids or HOBt to piperidine solution. | nih.govresearchgate.netacs.org |
| Backbone Protection | Masks the nucleophilic backbone nitrogen. | Using Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides. | iris-biotech.depeptide.com |
Racemization, the loss of stereochemical integrity at the α-carbon, is another critical issue, particularly for aspartic acid. Aspartic acid is susceptible to racemization during both the amino acid activation/coupling step and through the aspartimide intermediate. nih.govresearchgate.net The formation of the succinimide ring significantly increases the acidity of the α-proton, making it easier to remove and leading to rapid racemization. acs.org Subsequent non-stereospecific ring-opening results in a mixture of D- and L-aspartyl peptides. researchgate.netiris-biotech.de
Methods to control racemization include:
Suppressing Aspartimide Formation: Any strategy that successfully minimizes aspartimide formation will consequently reduce this pathway of racemization. nih.gov
Optimizing Coupling Conditions: The choice of coupling reagents and additives is crucial. Additives like HOBt or its derivatives can suppress racemization during the activation step. peptide.com For microwave-enhanced SPPS, lowering the coupling temperature can limit the extent of racemization for sensitive amino acids. nih.govresearchgate.net
Choice of Base: Using a sterically hindered base, such as collidine, during the coupling reaction can also minimize the formation of the D-isomer. nih.gov
| Method | Mechanism | Condition | Reference |
|---|---|---|---|
| HOBt Additives in Deprotection | Reduces aspartimide formation, a primary racemization pathway. | 0.15 M HOBt in piperidine solution. | nih.govresearchgate.net |
| Lower Coupling Temperature | Reduces the rate of epimerization during amino acid activation. | Lowering microwave coupling from 80°C to 50°C. | nih.govresearchgate.net |
| Use of Hindered Bases | Minimizes base-catalyzed epimerization during coupling. | Using collidine in the coupling reaction mixture. | nih.gov |
Chromatographic and Spectroscopic Methods for Peptide Purity and Sequence Verification
The confirmation of purity and the precise amino acid sequence are paramount in the synthesis of peptides like 9beta-Aspartic acid ceruletide. A combination of sophisticated chromatographic and spectroscopic techniques is employed to achieve this, ensuring the final product meets rigorous quality standards.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing peptide purity. altabioscience.comgencefebio.com It effectively separates the target peptide from a multitude of impurities that can arise during synthesis. mtoz-biolabs.com
Reversed-Phase HPLC (RP-HPLC): This is the most prevalent method for purity analysis. altabioscience.com The technique typically utilizes a C18 stationary phase and a mobile phase gradient of water and acetonitrile (B52724) with an acidic additive like trifluoroacetic acid (TFA). altabioscience.com Peptide purity is determined by integrating the peak area of the desired peptide and comparing it to the total area of all detected peaks in the chromatogram. mtoz-biolabs.com
Hydrophilic-Interaction Liquid Chromatography (HILIC): For complex peptide mixtures or when impurities are structurally very similar to the target peptide, HILIC can be used as an orthogonal separation technique to RP-HPLC. nih.gov This method uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing a different selectivity that can resolve impurities that co-elute with the main product in RP-HPLC. nih.gov
Interactive Table: Chromatographic Techniques for Peptide Analysis
| Method | Principle | Typical Application | Information Gained |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Primary method for purity assessment of most synthetic peptides. altabioscience.com | Quantitative purity level, detection of hydrophobic/hydrophilic impurities. mtoz-biolabs.com |
| Hydrophilic-Interaction Liquid Chromatography (HILIC) | Separation based on hydrophilicity. | Orthogonal method for separating polar peptides and impurities that are poorly retained in RP-HPLC. nih.gov | Resolution of co-eluting peaks from RP-HPLC, improved analysis of polar compounds. nih.gov |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | Purification of peptides based on their isoelectric point (pI). mdpi.com | Separation of charge variants, such as deamidated forms. mdpi.com |
Spectroscopic Methods
While chromatography assesses purity, spectroscopy is indispensable for confirming identity and structure.
Mass Spectrometry (MS): MS is a fundamental tool for verifying the molecular weight of a synthesized peptide. gencefebio.com Often coupled directly with HPLC (LC-MS), it provides a mass-to-charge (m/z) ratio that serves as a primary confirmation of the target peptide's identity. jpt.combiosynth.com High-resolution mass spectrometry (HRMS) offers highly accurate mass data, which is crucial for distinguishing between peptides with very similar masses. lcms.czwaters.com For definitive sequence verification, tandem mass spectrometry (MS/MS) is used. biosynth.com In this technique, the peptide ion is isolated and fragmented, and the resulting fragment ions are analyzed to reconstruct the amino acid sequence. researchgate.net
Interactive Table: Spectroscopic Techniques for Peptide Analysis
| Method | Principle | Primary Use | Key Information Provided |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules. | Identity confirmation. resolvemass.ca | Molecular weight, elemental composition (with HRMS). altabioscience.comlcms.cz |
| Tandem MS (MS/MS) | Fragmentation of selected ions followed by mass analysis. | Sequence verification. biosynth.com | Amino acid sequence, identification of modification sites. researchgate.net |
| NMR Spectroscopy | Exploits magnetic properties of atomic nuclei. | 3D structure determination. uq.edu.au | Conformation in solution, secondary structure, molecular dynamics. nmims.educreative-proteomics.com |
Impurity Profiling and Resolution in Synthetic Peptide Batches
The process of solid-phase peptide synthesis (SPPS) can introduce a variety of impurities. waters.com A thorough impurity profile is necessary to ensure the quality and reliability of the final peptide product.
Impurity Profiling
Impurity profiling involves the detection, identification, and quantification of all non-target components in a synthetic peptide batch. mtoz-biolabs.com Common product-related impurities include:
Truncated sequences: Peptides missing one or more amino acid residues. mtoz-biolabs.com
Deletion sequences: Peptides where an amino acid was skipped during a coupling step. altabioscience.com
Incompletely deprotected peptides: Peptides that retain protecting groups on their side chains. mtoz-biolabs.com
Products of side reactions: Modifications such as oxidation (especially of methionine residues) or racemization. waters.com
For aspartic acid-containing peptides like ceruletide, a significant side reaction is the formation of aspartimide. researchgate.net This occurs when the side-chain carboxyl group attacks the peptide backbone, which upon ring-opening can yield not only the desired α-aspartyl peptide but also a significant amount of the isomeric β-aspartyl peptide. nih.gov This β-isomer is a particularly challenging impurity as it often has very similar chromatographic properties to the target peptide. nih.gov
LC-MS is the primary analytical tool for impurity profiling, as it can separate impurities chromatographically and provide mass information for their putative identification. waters.comwaters.com A study on ceruletide specifically identified several major impurities, including oxidized methionine and various deletion sequences. waters.com
Interactive Table: Common Impurities in Ceruletide Synthesis
| Impurity Type | Description | Method of Detection |
| Oxidized Methionine | The sulfur atom in the methionine side chain is oxidized. | HPLC, Mass Spectrometry (Mass shift of +16 Da) waters.com |
| Deletion of Aspartic Acid | A peptide sequence missing an aspartic acid residue. | HPLC, Mass Spectrometry (Mass shift of -115 Da) waters.com |
| Deletion of Tryptophan | A peptide sequence missing a tryptophan residue. | HPLC, Mass Spectrometry (Mass shift of -186 Da) waters.com |
| Aspartimide Formation | Formation of a cyclic imide at an aspartic acid residue. | HPLC, Mass Spectrometry (Mass shift of -18 Da, H₂O loss) researchgate.net |
| β-Aspartyl Isomer | Isomeric peptide formed from the opening of an aspartimide ring. | Chiral Chromatography, High-resolution HPLC nih.gov |
Resolution of Impurities
Once identified, impurities must be resolved, or separated, from the target peptide. The primary method for this is preparative HPLC. mdpi.com By carefully optimizing the chromatographic conditions—such as the gradient slope, mobile phase pH, column chemistry, and temperature—it is possible to achieve baseline separation of the target peptide from even closely related impurities. waters.com For particularly difficult separations, such as resolving α- and β-aspartyl isomers, orthogonal chromatographic techniques like HILIC or ion-exchange chromatography may be necessary to achieve the desired level of purity. nih.govmdpi.com
Molecular Mechanisms of Action and Receptor Interaction Dynamics
Ligand-Receptor Binding Profiles of Ceruletide
The biological activity of 9beta-Aspartic acid ceruletide is predicated on its ability to bind to and activate cholecystokinin (B1591339) (CCK) receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. wikipedia.org The binding characteristics of ceruletide and its analogues are defined by their affinity and selectivity for the different CCK receptor subtypes.
Cholecystokinin Receptor Subtypes (CCK-A and CCK-B/CCK2 Receptors)
There are two primary subtypes of cholecystokinin receptors: CCK-A (alimentary) and CCK-B (brain). nih.gov While both are approximately 50% homologous, they exhibit distinct ligand selectivities. nih.gov The CCK-A receptor is found predominantly in the gastrointestinal tract and has a high affinity for sulfated CCK analogues like ceruletide. nih.gov In contrast, the CCK-B receptor, which is widespread in the central nervous system, displays high affinity for both sulfated and non-sulfated CCK analogues, as well as for gastrin. nih.gov
Binding Affinity and Selectivity of Ceruletide Analogues
Ceruletide and its analogues exhibit high affinity for CCK receptors. The sulfated tyrosine residue is a critical determinant for high-affinity binding to the CCK-A receptor. nih.gov Desulfation of CCK-8, a closely related analogue, results in a 500-fold reduction in affinity for the CCK-A receptor. nih.gov For the CCK-B receptor, both sulfated and non-sulfated forms of CCK-8, as well as gastrin, bind with high affinity, with Ki values in the range of 0.3–1 nM. nih.gov
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| CCK-8 (sulfated) | CCK-A | 0.6-1 | nih.gov |
| CCK-8 (desulfated) | CCK-A | ~300-500 | nih.gov |
| Gastrin | CCK-A | >600 | nih.gov |
| CCK-8 (sulfated) | CCK-B | 0.3-1 | nih.gov |
| CCK-8 (desulfated) | CCK-B | 0.3-1 | nih.gov |
| Gastrin | CCK-B | 0.3-1 | nih.gov |
Elucidation of Post-Binding Signaling Transduction Pathways
Upon binding of 9beta-Aspartic acid ceruletide to CCK receptors, a conformational change in the receptor is induced, leading to the activation of intracellular signaling cascades. These pathways are responsible for the ultimate physiological effects of the compound.
G-Protein Coupled Receptor (GPCR) Signaling Cascades
CCK receptors are coupled to various G-proteins. The CCK-A receptor is known to couple with multiple G-protein subtypes, including Gs, Gi, and predominantly Gq. nih.gov The CCK-B receptor primarily mediates its actions through Gq/11 proteins. nih.gov Activation of these G-proteins initiates downstream signaling events, including the stimulation of phospholipase C.
Intracellular Effectors and Second Messenger Systems (e.g., NF-κB, NADPH oxidase, Janus kinase)
The activation of G-proteins by ceruletide-bound CCK receptors leads to the engagement of several intracellular effector systems:
NF-κB: Ceruletide stimulation has been shown to induce the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. This transcription factor plays a crucial role in inflammatory responses.
NADPH oxidase: Ceruletide can also activate NADPH oxidase, an enzyme complex that generates reactive oxygen species (ROS). These ROS can act as second messengers in various cellular processes.
Janus kinase (JAK): The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important signaling cascade activated by ceruletide. Specifically, the JAK1/STAT1 and JAK2/STAT3 pathways have been implicated in mediating the inflammatory and cellular responses to ceruletide in pancreatic cells. europeanreview.orgresearchgate.net Activation of the JAK2/STAT3 pathway by cerulein has been shown to lead to the production of cytokines such as IL-6 and TGF-β1. europeanreview.org
Molecular Determinants of Receptor Recognition
The specificity of the interaction between 9beta-Aspartic acid ceruletide and CCK receptors is governed by specific molecular features of both the ligand and the receptor. The carboxyl-terminal heptapeptide-amide, which includes the sulfated tyrosine, is crucial for high-affinity binding to the CCK-A receptor. nih.gov For the CCK-B receptor, the critical component is the carboxyl-terminal tetrapeptide-amide, which is common to both CCK and gastrin. nih.gov
Structural studies have identified key amino acid residues within the CCK receptors that are involved in ligand binding. For the CCK-A receptor, Arg197 in the second extracellular loop is a major determinant for the recognition of the sulfated tyrosine of CCK-8. nih.gov Other residues, such as Trp39 and Gln40 in the N-terminal domain, also contribute to the interaction with the N-terminal portion of CCK. researchgate.net
Key Amino Acid Residues in the Peptide for Binding Site Interaction
The biological activity of ceruletide is not dictated by the entire decapeptide sequence equally; rather, specific amino acid residues, predominantly located in the C-terminal region, are critical for receptor binding and activation. nih.gov The C-terminal heptapeptide (B1575542) contains the essential components for receptor interaction, and even the C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH2) is considered the minimal sequence required for biological activity. nih.gov
One of the most critical residues for high-affinity binding to the cholecystokinin type A receptor (CCK1R) is the sulfated tyrosine residue. nih.govnih.gov The sulfate (B86663) group on this tyrosine is crucial for the peptide's potent interaction with the CCK1R. nih.gov Studies have shown that the absence of this sulfate group significantly reduces the peptide's affinity and potency at this receptor subtype. nih.gov Three-dimensional modeling and mutagenesis studies have identified that Methionine 195 of the CCK-A receptor likely interacts with the aromatic ring of this sulfated tyrosine, an interaction that is essential for the receptor to transition to its high-affinity state. nih.gov
The penultimate C-terminal amino acid, aspartic acid, also plays a significant role in the peptide's interaction with the CCK receptor. nih.gov Replacement of this aspartic acid residue with other amino acids, such as beta-alanine (B559535) or glutamic acid, has been shown to cause a substantial decrease in the peptide's potency in stimulating enzyme secretion from pancreatic acini. nih.gov This indicates that the specific side chain and its positioning are important for optimal receptor interaction. nih.gov
The C-terminal amide is another feature that is important for the biological activity of ceruletide and other CCK-like peptides.
| Residue/Modification | Position from C-terminus | Importance in Receptor Interaction |
| Phenylalanine-amide | 1 | The C-terminal amide is a common feature in many bioactive peptides and is important for activity. |
| Aspartic acid | 2 | The penultimate aspartyl residue is crucial for potency; its replacement significantly reduces biological activity. nih.gov |
| Methionine | 3 | Part of the minimal active fragment. |
| Tryptophan | 4 | Part of the minimal active fragment. |
| Glycine (B1666218) | 5 | Part of the common C-terminal amino acid sequence shared with gastrin. nih.gov |
| Threonine | 6 | Contributes to the overall conformation. |
| Sulfated Tyrosine | 7 | The sulfate group is critical for high-affinity binding to the CCK1 receptor. nih.govnih.gov |
Conformational Requirements for Receptor Activation
The C-terminal region of ceruletide is thought to form a folded structure that fits into the binding pocket of the CCK receptor. This conformational arrangement is critical for initiating the signal transduction cascade that leads to the physiological response. The N-terminal portion of the decapeptide, while not as directly involved in the primary binding interactions, may play a role in stabilizing this active conformation.
The structural requirements for activating different subtypes of CCK receptors may also vary. For instance, the conformational features that allow for high-affinity binding and activation of the CCK1 receptor are distinct from those required for the CCK2 receptor. nih.gov The sulfated tyrosine, in particular, is a key determinant of the conformation that is selectively recognized by the CCK1 receptor. nih.gov
| Conformational Feature | Description | Role in Receptor Activation |
| Folded C-terminal region | The C-terminal amino acids adopt a specific three-dimensional structure. | This folded conformation is believed to be the active state that fits into the receptor's binding pocket and triggers signaling. nih.gov |
| Specific orientation of key residues | The side chains of critical amino acids, such as the sulfated tyrosine and the C-terminal aspartic acid, are precisely positioned. | Correct orientation ensures optimal interaction with complementary residues on the receptor, leading to activation. nih.gov |
| N-terminal influence | The N-terminal part of the peptide may influence the overall folding and stability of the active conformation. | While not the primary binding site, it can contribute to the potency and efficacy of the peptide. |
Investigation of Biological Activities in Preclinical Research Models
In Vitro Studies of Cellular Responses
In vitro models provide a controlled environment to dissect the direct cellular and molecular mechanisms of action of 9beta-Aspartic acid ceruletide.
Modulation of Secretory Processes in Pancreatic Acinar Cells
Pancreatic acinar cells are the primary producers of digestive enzymes in the pancreas. study.com 9beta-Aspartic acid ceruletide, acting as a potent CCK receptor agonist, directly stimulates these cells, modulating their secretory functions. researchgate.netnih.gov At physiological concentrations, it prompts the release of zymogen granules containing digestive enzymes. e-ce.org However, at supramaximal concentrations, this process becomes dysregulated, leading to a significant reduction in secretion into the pancreatic duct and premature intracellular activation of digestive enzymes. uni-greifswald.deyeasenbio.com
Studies on isolated rat pancreatic acini have demonstrated that exposure to a supramaximally stimulating concentration of ceruletide leads to the activation of trypsinogen (B12293085) within 10 minutes. nih.gov This premature activation is a critical early event in the pathogenesis of pancreatitis. nih.gov Further research has shown that ceruletide treatment of cultured rat acinar cells decreases the cellular content of enzymes while increasing the release of amylase and lipase (B570770) into the surrounding medium. nih.gov Interestingly, ceruletide also appears to selectively increase the relative synthesis of proteases like trypsin and chymotrypsin. nih.gov This hyperstimulation disrupts normal cellular processes, leading to the formation of large cytoplasmic vacuoles containing both intact and degenerating zymogen granules. nih.gov
| Model System | Key Findings | Reference |
|---|---|---|
| Isolated Rat Pancreatic Acini | Supramaximal ceruletide concentration induces trypsinogen activation within 10 minutes. | nih.gov |
| Cultured Rat Pancreatic Acinar Cells | Decreased cellular enzyme content; increased media amylase and lipase; increased relative synthesis of trypsin and chymotrypsin. | nih.gov |
| Isolated Pancreatic Acini (Wild-type vs. PI3K-deficient) | Ceruletide stimulates amylase secretion in a dose-dependent manner. | researchgate.net |
| Mouse Pancreatic Acinar Cells | Supramaximal stimulation leads to cytoplasmic vacuolization. | nih.gov |
Induction of Inflammatory Mediators and Cellular Stress Markers
Beyond its effects on secretion, supramaximal stimulation of pancreatic acinar cells with 9beta-Aspartic acid ceruletide in vitro triggers significant cellular stress and inflammatory responses. This is a key factor in its use to model pancreatitis. nih.gov Research has shown that ceruletide induces the production of reactive oxygen species (ROS) in isolated pancreatic acinar cells. nih.gov This oxidative stress, in turn, activates oxidant-sensitive transcription factors like nuclear factor-kappaB (NF-κB). nih.gove-cmh.org
Activation of NF-κB is a pivotal step that leads to the upregulation and expression of various pro-inflammatory cytokines within the acinar cells themselves. researchgate.netnih.gov Additionally, ceruletide stimulation has been shown to induce the expression of heat shock proteins (HSPs), such as HSP70, which may represent a cellular defense mechanism against the induced stress. nih.gov Studies using the rat pancreatic acinar cell line AR42J have demonstrated that ceruletide can induce the expression of suppressor of cytokine signaling 3 (SOCS3), a regulator of inflammatory responses. nih.gov These in vitro findings confirm that acinar cells are not just passive targets in pancreatitis but actively participate in the inflammatory cascade upon hyperstimulation. nih.gov
| Mediator/Marker | Effect Observed | Model System | Reference |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Production is induced. | Isolated Pancreatic Acinar Cells | nih.gov |
| Nuclear Factor-kappaB (NF-κB) | Activated by ROS. | Isolated Pancreatic Acinar Cells | nih.gove-cmh.org |
| Cytokines | Expression is induced. | Isolated Pancreatic Acinar Cells | nih.gov |
| Heat Shock Protein 70 (HSP70) | Upregulated upon stress. | Pancreas (in vivo, relevant to in vitro stress) | nih.gov |
| Suppressor of Cytokine Signaling 3 (SOCS3) | Expression is upregulated. | AR42J Cells | nih.gov |
Effects on Smooth Muscle Contractility and Peristalsis
9beta-Aspartic acid ceruletide exerts significant spasmogenic effects on smooth muscle preparations from the gastrointestinal tract. In vitro studies using isolated smooth muscle strips have been instrumental in characterizing these actions. The compound induces contraction in ileal longitudinal smooth muscle isolated from a variety of animal species, including monkeys, dogs, rabbits, guinea pigs, rats, and mice, although sensitivities differ. nih.gov For instance, ileal strips from dogs and guinea pigs are highly sensitive, while those from monkeys, rats, and mice are less so. nih.gov
The mechanism of this contraction can involve different nervous pathways depending on the species. nih.gov For example, in dog ileum, the contraction is inhibited by atropine, suggesting a cholinergic neuron-mediated pathway. nih.gov In contrast, the contraction in rabbit ileum is not affected by atropine, pointing towards a non-cholinergic excitatory neuron pathway. nih.gov The gallbladder is particularly sensitive to ceruletide's contractile stimulus, an effect that is resistant to atropine. nih.gov This potent, direct action on gallbladder smooth muscle makes it a useful tool for in vitro studies of biliary motility. nih.govnih.gov
In Vivo Animal Model Systems for Physiological Impact
In vivo studies in animal models allow for the investigation of the integrated physiological and systemic effects of 9beta-Aspartic acid ceruletide.
Gastrointestinal Motility and Secretion Studies
In conscious animal models, 9beta-Aspartic acid ceruletide has demonstrated potent effects on gastrointestinal function. In rats, it delays gastric emptying in a dose-dependent manner, an effect attributed to a strong contraction of the gastroduodenal junction. nih.govdocumentsdelivered.com It also stimulates motility in the small and large intestines, which can lead to the evacuation of the bowel in species like dogs. researchgate.netnih.gov
Beyond motility, the compound is a powerful stimulant of exocrine pancreatic secretion in various mammals. inotiv.comkoreascience.kr Intravenous administration in rats leads to a significant increase in the output of amylase. koreascience.kr However, its effect on intestinal fluid transport appears to be minimal. Studies in rats have shown that ceruletide does not directly alter fluid transport in the jejunum, ileum, or colon. nih.gov Its primary role in the gastrointestinal tract in vivo relates to the coordination of motility and the robust stimulation of pancreatic exocrine secretions. researchgate.netnih.gov
Models of Experimental Pancreatitis Induction
One of the most widespread preclinical applications of 9beta-Aspartic acid ceruletide is in the induction of experimental acute and chronic pancreatitis. researchgate.netnih.gov First described in rats and later adapted for mice, the administration of supramaximal doses of ceruletide reliably produces a mild, interstitial, and highly reproducible form of acute pancreatitis. inotiv.comfrontiersin.orgmdpi.com This model is valued for its ability to mimic the early cellular events of human acute pancreatitis. e-ce.orgmdpi.com
The induction protocol typically involves repeated intraperitoneal or subcutaneous injections. nih.gov This hyperstimulation leads to a cascade of pathological changes, including:
Pancreatic Edema: An early consequence due to increased vascular permeability. uni-greifswald.denih.govfrontiersin.org
Acinar Cell Injury: Characterized by cytoplasmic vacuolization and necrosis. researchgate.netnih.govinotiv.com
Inflammatory Cell Infiltration: The recruitment of neutrophils and other immune cells into the pancreatic tissue. researchgate.netnih.govnih.gov
Biochemical Alterations: A significant increase in serum levels of pancreatic enzymes such as amylase and lipase. researchgate.netnih.govinotiv.com
The severity of the induced pancreatitis is dose-dependent. nih.gov While single or short courses of injections lead to acute pancreatitis that typically resolves spontaneously, repeated administrations over several weeks can be used to establish models of chronic pancreatitis, characterized by glandular atrophy, fibrosis, and infiltration of immune cells. researchgate.netnih.gov These models are invaluable for studying disease pathogenesis and for the preclinical evaluation of potential therapeutic interventions. researchgate.nete-ce.org
| Pathological Feature | Description | Model Type | Reference |
|---|---|---|---|
| Pancreatic Edema | Early formation due to increased vascular permeability. | Acute Pancreatitis | uni-greifswald.denih.govfrontiersin.org |
| Acinar Cell Vacuolization & Necrosis | Intracellular vacuole formation and cell death. | Acute Pancreatitis | researchgate.netnih.govinotiv.com |
| Inflammatory Infiltration | Recruitment of immune cells to the pancreas. | Acute & Chronic Pancreatitis | researchgate.netnih.govnih.gov |
| Hyperamylasemia/Hyperlipasemia | Elevated serum levels of digestive enzymes. | Acute Pancreatitis | researchgate.netnih.govinotiv.com |
| Fibrosis & Atrophy | Development of scar tissue and loss of glandular cells. | Chronic Pancreatitis | researchgate.netnih.gov |
Neuropharmacological Effects and Central Nervous System Modulation
Ceruletide and its analogues exert significant influence over the central nervous system (CNS), primarily through their interaction with cholecystokinin (B1591339) (CCK) receptors. researchgate.net The modulation of dopaminergic pathways is a key aspect of their neuropharmacological profile. researchgate.netsemanticscholar.org
Research in rodent models has demonstrated that ceruletide can impact dopamine (B1211576) (DA) levels and metabolism in a regionally specific manner within the striatum. nih.gov For instance, administration of ceruletide in food-deprived mice led to a reduction in catecholamine fluorescence, specifically in the ventrolateral portion of the striatum. This was accompanied by decreased levels of DA and its metabolites in this region, suggesting an increased release and degradation of dopamine. nih.gov These findings indicate that ceruletide may play a role in modulating motor activity and could be relevant for conditions involving involuntary movements. nih.gov
Furthermore, the neuropharmacological effects of ceruletide are linked to the two main subtypes of CCK receptors: CCK-A and CCK-B. The interaction of CCK-like peptides with these receptors can influence various behaviors and physiological processes. The anxiogenic (anxiety-producing) effects observed in some studies are often attributed to the activation of CCK-B receptors in brain regions like the amygdala and hippocampus.
Studies have also pointed to the potential of D-aspartic acid, a component suggested by the compound name "9beta-Aspartic acid ceruletide," as a neurotransmitter and neuromodulator in its own right. tmu.edu.tw D-aspartic acid is known to be involved in neurogenesis and synaptic plasticity, and it can activate NMDA-like receptors. tmu.edu.tw While there is no direct evidence in the available literature for the specific effects of incorporating 9beta-Aspartic acid into the ceruletide structure, the known roles of both ceruletide and D-aspartic acid in the CNS suggest a potential for complex neuropharmacological interactions.
Table 1: Summary of Neuropharmacological Effects of Ceruletide and Analogues in Preclinical Models
| Effect | Brain Region(s) Implicated | Receptor(s) Involved | Observed Outcome in Animal Models |
| Modulation of Dopaminergic Functions | Striatum, Mesolimbic Pathway | CCK-A, CCK-B | Altered dopamine release and metabolism, potential for antipsychotic-like effects. researchgate.netsemanticscholar.orgnih.gov |
| Anxiogenic Effects | Amygdala, Hippocampus | CCK-B | Increased anxiety-like behaviors in various paradigms. |
| Antinociception | - | - | Reduction in pain responses. researchgate.net |
| Sedation and Catalepsy | - | - | Decreased motor activity and induction of a cataleptic state. researchgate.net |
Comparative Analysis of Ceruletide and Analogues in Animal Behavior Paradigms
The behavioral effects of ceruletide and its analogues have been extensively studied in various animal paradigms, revealing a wide range of activities. These peptides are known to influence feeding behavior, motor activity, and emotional responses. researchgate.net
One of the most consistently observed effects of ceruletide is the inhibition of food and water intake, an effect it shares with CCK-8. researchgate.net This satiating effect is a cornerstone of its physiological role in the gastrointestinal system, but it also has central nervous system components.
In terms of motor effects, ceruletide has been shown to induce sedation, catalepsy, and ptosis (drooping of the eyelid). researchgate.net It also exhibits antistereotypic, anticonvulsive, and tremorolytic (anti-tremor) properties. researchgate.net A comparative study of ceruletide and one of its analogues, Nle8-CER-(4-10), on apomorphine-induced cage-climbing behavior in mice found that both had weak anticlimbing efficacy compared to the typical antipsychotic haloperidol. However, ceruletide-induced ptosis was antagonized by apomorphine, suggesting an interaction with the dopaminergic system.
The table below provides a comparative overview of the behavioral effects observed with ceruletide and its analogues in various animal models.
Table 2: Comparative Behavioral Effects of Ceruletide and Analogues in Animal Paradigms
| Behavioral Paradigm | Ceruletide Effect | Analogue(s) Studied | Comparative Findings |
| Feeding Behavior | Inhibition of food and water intake. researchgate.net | CCK-8 | Ceruletide and CCK-8 produce similar inhibitory effects on food intake. researchgate.net |
| Apomorphine-Induced Climbing | Weak anticlimbing efficacy. | Nle8-CER-(4-10) | Both ceruletide and its analogue showed weak effects compared to haloperidol. |
| Ptosis Induction | Induces ptosis. researchgate.net | CCK-8 | Ptosis induced by both ceruletide and CCK-8 was antagonized by apomorphine. |
| Rearing Behavior | Inhibition of rearing. | - | The inhibitory effect of ceruletide on rearing was resistant to apomorphine. |
Structure Activity Relationship Sar Analysis of Ceruletide Analogues
Correlating Amino Acid Substitutions with Bioactivity and Receptor Selectivity
The primary structure of ceruletide is fundamental to its bioactivity. Studies on ceruletide and related CCK analogues have demonstrated that the peptide backbone length and the identity of specific amino acid residues are critical for receptor interaction. Shortening the peptide chain, for instance, has been shown to significantly reduce or completely abolish its pharmacological effects. This suggests that the full decapeptide sequence is necessary for adopting the correct conformation for receptor binding and activation.
| Modification Type | General Effect on Bioactivity | Example Principle |
|---|---|---|
| Peptide Chain Shortening | Strong reduction or abolishment of activity | Disrupts overall conformation required for receptor binding. |
| Single Residue Substitution | Can increase or decrease potency and alter receptor selectivity | A Leu to Phe substitution can enhance cytotoxicity in some anticancer peptides. nih.gov |
| C-terminal Truncation | Significant loss of activity | The C-terminal region is crucial for receptor binding and activation. |
Role of Specific Residues in Modulating Pharmacological Profile
Ceruletide contains two L-aspartic acid residues at positions 3 and 9 of its sequence: pGlu-Gln-Asp -Tyr(SO3H)-Thr-Gly-Trp-Met-Asp -Phe-NH2. wikipedia.orgguidetopharmacology.org These negatively charged residues play a significant role in the peptide's interaction with the CCK receptors.
The precise stereochemistry of amino acids is crucial for biological activity. Naturally occurring ceruletide contains L-aspartic acid. The introduction of a D-amino acid, such as D-aspartic acid, would alter the peptide's secondary structure and its interaction with the chiral environment of the receptor binding pocket. nih.gov
A specific and important modification related to aspartic acid is the formation of β-aspartic acid, more commonly known as isoaspartate (isoAsp). This involves a structural isomerization where the peptide backbone linkage shifts from the normal α-carboxyl group to the β-carboxyl group of the aspartate side chain. nih.govdntb.gov.ua This change introduces a "kink" in the peptide backbone. The formation of isoaspartate is a common form of non-enzymatic degradation in peptides and proteins, particularly at Asp-Gly or Asn-Gly sequences, and it typically leads to a significant reduction or loss of biological activity. nih.govresearchgate.net In the case of ceruletide, the presence of an Asp-Gly sequence at positions 9-10 in some related CCK peptides (though not in ceruletide itself which has Met-Asp) highlights a potential site for such isomerization. The formation of a hypothetical "9beta-Aspartic acid ceruletide" (9-isoAsp-ceruletide) would be expected to alter the conformation of the critical C-terminal region, likely diminishing its binding affinity and functional potency at CCK receptors. nih.gov
Post-translational modifications are essential for the activity of ceruletide. Two modifications are of paramount importance: sulfation of the tyrosine residue at position 4 and amidation of the C-terminal phenylalanine.
Tyrosine Sulfation: The sulfate (B86663) group on Tyr4 is critical for high-affinity binding to CCK receptors and, consequently, for its potent biological activity. Desulfation of this residue results in a dramatic decrease in potency, reducing the peptide's effectiveness by several orders of magnitude. This negatively charged sulfate group is thought to engage in key electrostatic interactions within the receptor's binding pocket.
C-terminal Amidation: Ceruletide terminates with a phenylalaninamide residue (Phe-NH2). wikipedia.org This C-terminal amidation neutralizes the negative charge of the terminal carboxyl group. This modification is known to increase the peptide's stability against degradation by carboxypeptidases. nih.gov Furthermore, it enhances the peptide's biological activity and bioavailability, possibly by improving its interaction with the receptor or its membrane environment. nih.govnih.gov Removal of the amide group (deamidation) leads to a significant loss of pharmacological potency.
| Modification | Position | Effect on Activity | Reason |
|---|---|---|---|
| Desulfation | Tyr4 | Drastic reduction in potency | Loss of critical electrostatic interaction with the receptor. |
| Deamidation (to free acid) | Phe10 | Significant reduction in potency | Decreased stability and altered C-terminal interaction with the receptor. nih.gov |
| β-Asp (isoAsp) Formation | Asp3 or Asp9 | Likely reduction in activity | Alters peptide backbone conformation, disrupting receptor binding. nih.gov |
Computational Modeling and Rational Design for Novel Analogues
The development of novel ceruletide analogues with improved potency, selectivity, or stability can be accelerated through computational approaches. These in silico methods provide insights into the molecular interactions governing peptide-receptor binding, guiding the rational design of new compounds. mdpi.commdpi.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (e.g., a ceruletide analogue) when bound to its receptor. mdpi.comresearchgate.net By modeling the interaction of ceruletide analogues with the crystal or cryo-EM structures of CCK receptors, researchers can visualize key binding interactions, such as hydrogen bonds and electrostatic interactions. biorxiv.org This allows for the prediction of how specific amino acid substitutions might enhance or disrupt binding. For example, docking could be used to rationalize why the sulfated tyrosine is crucial for activity or to predict which substitutions in the peptide chain would lead to improved receptor selectivity.
Molecular dynamics (MD) simulations complement docking by providing a dynamic view of the peptide-receptor complex over time. mdpi.com MD simulations can assess the stability of the docked pose and reveal conformational changes in both the peptide and the receptor upon binding. This information is valuable for understanding the mechanism of receptor activation and for designing analogues with stabilized bioactive conformations.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.govrutgers.edumdpi.com In the context of ceruletide, a QSAR model could be developed by synthesizing a library of analogues with systematic variations in their amino acid sequence and measuring their binding affinities or functional potencies. researchgate.net
Physicochemical descriptors for each analogue (e.g., hydrophobicity, steric properties, and electronic properties of the amino acid side chains) are then correlated with their biological activity using statistical methods. mdpi.com The resulting QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. rutgers.edu This approach helps to systematically explore the chemical space around the ceruletide scaffold and can guide the design of new analogues with optimized pharmacological profiles. nih.gov
Analytical Characterization and Quality Control of Research Grade Peptide Compounds
Advanced Chromatographic Separation Techniques (e.g., Reversed-Phase HPLC)
Advanced chromatographic techniques, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are fundamental for the analysis of research-grade 9beta-Aspartic acid ceruletide and its parent compound, ceruletide. RP-HPLC is instrumental in separating the main peptide from process-related impurities and degradation products. waters.com
The separation of ceruletide and its variants is influenced by the choice of stationary phase (column) and mobile phase composition. Ceruletide is a decapeptide with a pyroglutamic acid residue at the N-terminus, an amidated C-terminus, and a sulfated tyrosine, which makes the molecule highly acidic. waters.comwaters.com This acidic nature significantly affects its retention behavior. For instance, on columns with a controlled low level of positive charge (like CSH C18), the negatively charged peptide interacts more strongly, leading to increased retention compared to standard silica-based C18 columns where electrostatic repulsion can decrease retention. waters.com
Different mobile phase modifiers are used to optimize selectivity and resolution. Common choices include trifluoroacetic acid (TFA), formic acid (FA), and ammonium (B1175870) formate, each providing different separation profiles for ceruletide and its impurities. waters.com The selection of the appropriate column and mobile phase is critical for resolving closely related impurities, including the 9beta-Aspartic acid isomer.
| Parameter | Condition 1 (Acidic) | Condition 2 (Acidic) | Condition 3 (Basic) |
|---|---|---|---|
| Stationary Phase (Column) | CSH C18, 1.7 µm | Peptide BEH C18, 1.7 µm | CSH C18, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% TFA in Water | 10 mM Ammonium Formate, pH 10 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) | 0.1% TFA in Acetonitrile | Acetonitrile |
| Gradient | 18–38% B over 20 min | 18–38% B over 20 min | 10–30% B over 20 min |
This table is a representation of typical conditions and may vary based on specific instrumentation and analytical goals. waters.com
Mass Spectrometry for Molecular Weight and Sequence Confirmation
Mass spectrometry (MS) is an indispensable tool for the characterization of 9beta-Aspartic acid ceruletide. It provides precise molecular weight determination and confirmation of the amino acid sequence, which is crucial for verifying the identity of the synthetic peptide. nih.gov The theoretical monoisotopic mass of the parent ceruletide is 1351.449 Da. waters.comnih.gov High-resolution mass spectrometry can confirm this mass with high accuracy, typically within a few parts per million (ppm).
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is used for sequence verification. nih.gov In this technique, the peptide ion is isolated and fragmented, producing a series of fragment ions (typically b- and y-ions) that correspond to successive losses of amino acid residues. The resulting fragmentation pattern serves as a fingerprint that can be matched to the expected sequence of ceruletide.
The identification of the 9beta-Aspartic acid isomer requires careful analysis of the MS/MS data. While the isomer has the same mass as the native peptide, specific fragmentation patterns around the modified aspartic acid residue can differ. enovatia.com The presence of an isoaspartic acid (containing the beta-peptide bond) can alter the relative intensities of b- and y-ions around the isomerization site compared to the native alpha-linked aspartic acid. enovatia.com
| Property | Value | Technique |
|---|---|---|
| Molecular Formula | C₅₈H₇₃N₁₃O₂₁S₂ | - |
| Average Molecular Weight | 1352.41 g/mol | Calculation |
| Monoisotopic Mass | 1351.4485 Da | High-Resolution MS |
| Primary Sequence | pGlu-Gln-Asp-Tyr(SO₃H)-Thr-Gly-Trp-Met-Asp-Phe-NH₂ | LC-MS/MS |
Data derived from PubChem and other analytical sources. nih.govpharmaffiliates.comwikipedia.org
Spectroscopic Methods for Structural Elucidation (e.g., NMR, CD)
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are employed to elucidate the higher-order structure of peptides.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure of a peptide in solution. For a decapeptide like ceruletide, 1D and 2D NMR techniques (like COSY and TOCSY) can be used to assign proton (¹H) and carbon (¹³C) signals to specific amino acid residues. researchgate.net While NMR is a powerful tool, the spectra of peptides can be complex due to overlapping signals. researchgate.net The presence of a 9beta-Aspartic acid linkage would cause subtle but measurable shifts in the chemical environment of the protons and carbons near the modification site, which could be detected by advanced NMR experiments.
Circular Dichroism (CD) spectroscopy is a sensitive technique used to assess the secondary structure of peptides (e.g., alpha-helix, beta-sheet, random coil). nih.gov The CD spectrum in the far-UV region (typically 190-250 nm) is characteristic of the peptide backbone conformation. nih.gov While short peptides like ceruletide are often flexible and may not adopt a stable secondary structure in aqueous solution, CD can be used to study conformational changes induced by different solvent environments or upon binding to a receptor. The introduction of a 9beta-Aspartic acid linkage could potentially alter the peptide's conformational flexibility or preferences, which might be detectable as a change in the CD spectrum compared to the native peptide.
Purity Determination and Impurity Identification in Synthetic Batches
Ensuring the purity of synthetic research-grade peptides is critical for reliable experimental results. The analysis of 9beta-Aspartic acid ceruletide involves quantifying the main peptide and identifying and quantifying all related impurities. enovatia.com RP-HPLC with UV detection is the primary method for determining purity, with the peak area of the main compound being compared to the total area of all peaks in the chromatogram.
Impurities in synthetic peptides can arise from various sources, including the starting materials, incomplete reactions during synthesis, or side reactions. For ceruletide, common impurities may include:
Oxidized methionine : The methionine residue is susceptible to oxidation, forming methionine sulfoxide. waters.com
Deamidation products : The asparagine or glutamine residues can deamidate.
Deletion or insertion sequences : Errors during solid-phase peptide synthesis can lead to peptides missing an amino acid or containing an extra one. waters.com
Diastereomeric impurities : Racemization of amino acids during synthesis can introduce D-isomers. nih.govdigitellinc.com
Isomerization products : Aspartic acid residues, particularly when followed by glycine (B1666218) or serine, are prone to isomerization through a succinimide (B58015) intermediate, yielding isoaspartic acid (containing a β-peptide bond), which is the defining feature of 9beta-Aspartic acid ceruletide. nih.gov
Regulatory guidelines for peptide medicines suggest thresholds for reporting (0.1%), identification (0.5%), and qualification (1.0%) of impurities. researchgate.net
| Impurity Type | Description | Analytical Detection Method |
|---|---|---|
| Oxidation | Methionine → Methionine Sulfoxide | RP-HPLC, MS (Mass +16 Da) |
| Isomerization | Aspartic Acid → Isoaspartic Acid (β-Asp) | RP-HPLC, LC-MS/MS |
| Deletions | Peptide missing one or more amino acids | RP-HPLC, MS |
| Insertions | Peptide with an additional amino acid | RP-HPLC, MS |
| Enantiomeric Impurities | Presence of D-amino acids | Chiral HPLC, GC-MS after hydrolysis |
Assessment of Peptide Stability and Degradation Pathways
The stability of a peptide is a critical quality attribute, as degradation can lead to loss of potency and the formation of potentially undesirable impurities. The assessment of 9beta-Aspartic acid ceruletide stability involves subjecting the peptide to stress conditions (e.g., elevated temperature, different pH values, light, and oxidizing agents) and monitoring its degradation over time using methods like RP-HPLC.
The primary degradation pathways for ceruletide and its analogues are chemical modifications of specific amino acid residues:
Isomerization of Aspartic Acid : This is a major degradation pathway, particularly for Asp-Gly and Asp-Ser sequences. The peptide backbone nitrogen of the adjacent amino acid attacks the side-chain carbonyl of the aspartic acid, forming a five-membered succinimide ring intermediate. This intermediate is susceptible to hydrolysis under aqueous conditions, which can either regenerate the original α-aspartyl bond or form a more stable β-aspartyl bond, resulting in the 9beta-Aspartic acid ceruletide isomer. nih.gov The ratio of isoaspartate to aspartate formed is often around 3:1. nih.gov
Oxidation of Methionine : The sulfur atom in the methionine side chain is easily oxidized, typically by peroxide radicals, to form methionine sulfoxide. This modification adds 16 Da to the peptide's mass and can often be separated by RP-HPLC. waters.com
Deamidation : The side chains of glutamine and asparagine can undergo hydrolysis to form glutamic acid and aspartic acid, respectively. This introduces a negative charge and changes the peptide's chromatographic behavior.
Understanding these degradation pathways is essential for defining appropriate storage conditions and shelf-life for research-grade 9beta-Aspartic acid ceruletide.
Q & A
Q. What are the standard protocols for inducing acute pancreatitis in murine models using ceruletide?
Ceruletide-induced pancreatitis models require precise dosing and administration routes. For acute models in C57BL/6 mice:
- Dosage : 50–100 μg/kg via hourly intraperitoneal (IP) injections for up to 10 hours .
- Monitoring : Assess serum amylase and lipase levels 8–12 hours post-injection as markers of pancreatic damage .
- Histopathology : Collect pancreatic tissue post-euthanasia to evaluate edema, vacuolization, and inflammatory cell infiltration .
Key Methodology : Use saline controls and validate model efficacy via enzyme-linked immunosorbent assay (ELISA) for inflammatory cytokines (e.g., IL-6, TNF-α) .
Q. How does ceruletide stimulate pancreatic exocrine secretion in experimental settings?
Ceruletide activates cholecystokinin (CCK) receptors on pancreatic acinar cells, mimicking endogenous CCK-8. Methodologically:
- In vitro : Use isolated pancreatic acini or AR42J cell lines. Apply ceruletide at 10⁻¹⁰–10⁻⁸ M to measure amylase secretion via colorimetric assays .
- In vivo : Administer 0.1–1.0 μg/kg intravenously in dogs or rodents; collect pancreatic juice via cannulation to quantify bicarbonate and enzyme output .
Q. What biochemical markers validate ceruletide-induced pancreatic damage in rodent models?
- Primary markers : Serum amylase (>3× baseline) and lipase (>5× baseline) .
- Secondary markers : Lactate dehydrogenase (LDH) for cellular necrosis and histopathological scoring (e.g., Schmidt criteria) for edema, inflammation, and vacuolization .
Note : Control for confounding factors like anesthesia or surgical stress by including sham-operated groups .
Advanced Research Questions
Q. How can researchers address contradictory findings on ceruletide's dose-dependent effects in pancreatic studies?
Ceruletide exhibits dual roles: low doses stimulate secretion, while high doses induce pancreatitis. To resolve contradictions:
- Dose-response studies : Test a range (10⁻¹²–10⁻⁶ M in vitro; 10–200 μg/kg in vivo) to map thresholds for pathological vs. physiological effects .
- Mechanistic analysis : Use Western blotting to assess NF-κB activation (pro-inflammatory) and autophagy markers (e.g., LC3-II) at varying doses .
- Temporal analysis : Compare acute (single high-dose) vs. chronic (repeated low-dose) administration to dissect time-dependent pathways .
Q. What methodological considerations are critical when studying ceruletide's interaction with NF-κB/Rel signaling?
- Cell models : Use AR42J cells treated with 10⁻⁸ M ceruletide for 6–24 hours. Include inhibitors (e.g., BAY 11-7082 for NF-κB) to validate pathway involvement .
- Assays : Quantify p65 nuclear translocation via immunofluorescence and measure IL-1β/IL-18 secretion via ELISA .
- In vivo validation : Knockout models (e.g., TLR4⁻/⁻ mice) to test ceruletide’s dependence on NF-κB in pancreatitis .
Q. How should researchers optimize protocols to minimize confounding variables in chronic pancreatitis studies?
- Dosing regimen : Use 20–50 μg/kg ceruletide IP, 3×/week for 4–6 weeks. Monitor weight loss and adjust doses to avoid mortality .
- Endpoint selection : Combine histopathology (fibrosis via Masson’s trichrome) with qPCR for fibrotic markers (e.g., TGF-β, collagen-I) .
- Control groups : Include ceruletide + protease inhibitors (e.g., camostat) to distinguish direct pancreatic effects from systemic inflammation .
Q. What experimental strategies elucidate ceruletide’s role in modulating the IL-6/JAK/STAT3 pathway?
- In vitro : Transfect AR42J cells with MARCH9 overexpression vectors. Treat with 10⁻⁸ M ceruletide for 24 hours and analyze p-STAT3/STAT3 ratios via Western blot .
- Pharmacological inhibition : Co-administer ceruletide with JAK inhibitors (e.g., ruxolitinib) to assess STAT3 dependency in inflammation .
- Transcriptomics : Perform RNA-seq on ceruletide-treated pancreatic tissue to identify STAT3-regulated genes (e.g., SOCS3) .
Data Contradiction Analysis
Q. How to reconcile ceruletide’s pro-inflammatory and protective roles in pancreatic studies?
- Context-dependent effects : High-dose ceruletide activates NF-κB (pro-inflammatory) but also induces protective autophagy. Use LC3-II/p62 Western blots and LysoTracker staining to quantify autophagic flux .
- Model disparities : Compare acute (single high-dose) vs. chronic (low-dose) models. Chronic models may upregulate anti-apoptotic proteins (e.g., Bcl-2), masking initial damage .
- Species variability : Rats show higher ceruletide sensitivity than mice. Standardize species and strains (e.g., C57BL/6 mice) for cross-study consistency .
Methodological Resources
- Animal models : Follow ARRIVE guidelines for pancreatitis induction and reporting .
- Cell culture : Use AR42J cells with ≥95% viability; pre-treat with 0.1% BSA to prevent ceruletide adsorption .
- Data analysis : Apply Shapiro-Wilk tests for normality and ANOVA with Tukey post hoc tests for multi-group comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
